
2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features both an imidazole and isoindoline-1,3-dione moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the isoindoline-1,3-dione structure is a bicyclic compound with a nitrogen atom and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with an isoindoline-1,3-dione precursor. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the isoindoline-1,3-dione moiety can yield isoindoline derivatives with hydroxyl groups .
Aplicaciones Científicas De Investigación
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The isoindoline-1,3-dione moiety can interact with proteins and nucleic acids, affecting their function and stability. These interactions can modulate various biological pathways, including those involved in cell signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole ring structure and exhibit similar chemical reactivity.
Isoindoline-1,3-dione Derivatives: Compounds such as phthalimide and N-methylphthalimide have the isoindoline-1,3-dione core and are used in similar applications.
Uniqueness
What sets 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione apart is the combination of the imidazole and isoindoline-1,3-dione moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and to interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C32H25N3O2 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
2-[2-(1-tritylimidazol-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H25N3O2/c36-30-28-18-10-11-19-29(28)31(37)35(30)21-20-27-22-34(23-33-27)32(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-19,22-23H,20-21H2 |
Clave InChI |
FBXKCZYZGMQFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN5C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


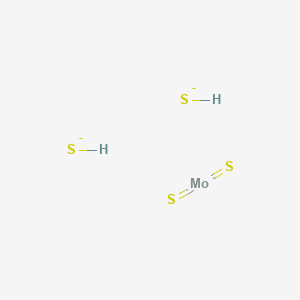


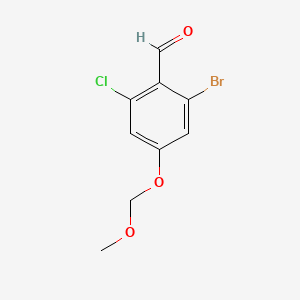
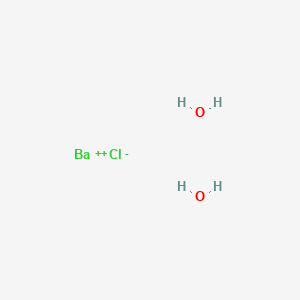

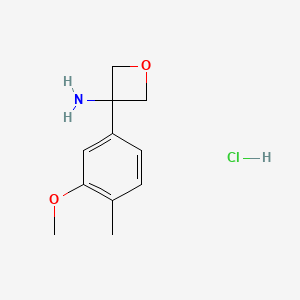
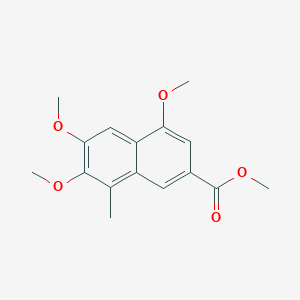
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
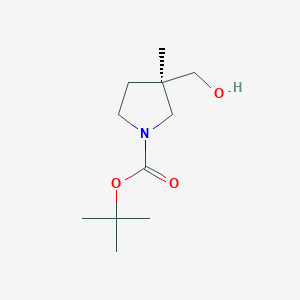


![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
